![molecular formula C30H20N2O6 B14413798 Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate CAS No. 87946-66-5](/img/structure/B14413798.png)
Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate is a chemical compound known for its unique structure and properties It is composed of two 4-cyanophenyl groups and a central 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate typically involves the reaction of 4-cyanophenol with 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate has several applications in scientific research:
Materials Science: It is used in the development of advanced materials with specific mechanical and thermal properties.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: A related compound with similar structural features but different functional groups.
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Another similar compound with aldehyde groups instead of cyanophenyl groups.
Uniqueness
Bis(4-cyanophenyl) 4,4’-[ethane-1,2-diylbis(oxy)]dibenzoate is unique due to its specific combination of cyanophenyl and dibenzoate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
87946-66-5 |
|---|---|
Formule moléculaire |
C30H20N2O6 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-[2-[4-(4-cyanophenoxy)carbonylphenoxy]ethoxy]benzoate |
InChI |
InChI=1S/C30H20N2O6/c31-19-21-1-9-27(10-2-21)37-29(33)23-5-13-25(14-6-23)35-17-18-36-26-15-7-24(8-16-26)30(34)38-28-11-3-22(20-32)4-12-28/h1-16H,17-18H2 |
Clé InChI |
UDSAAADYGGKHSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


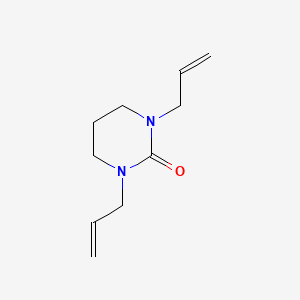
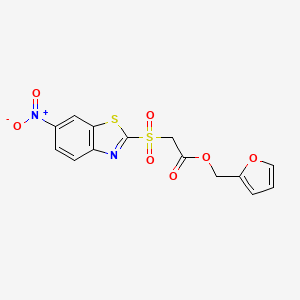
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
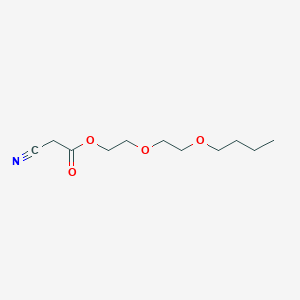

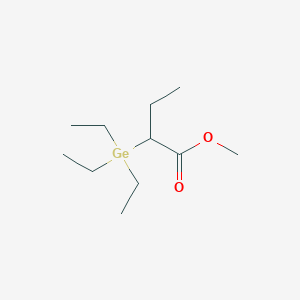


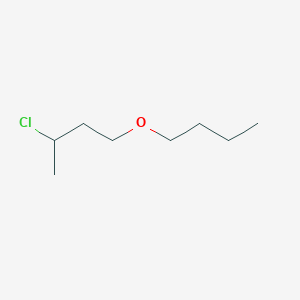
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)

![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)

